2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide
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Overview
Description
2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide is a chemical compound with a unique structure that includes a thiazole ring
Preparation Methods
The synthesis of 2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide typically involves the reaction of 4-aminoacetophenone with isobenzofuran-1,3-dione in boiling acetic acid to produce 2-(4-acetylphenyl)isoindoline-1,3-dione . This intermediate is then reacted with thiosemicarbazide to afford the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It may be investigated for its therapeutic properties and potential use in drug development.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application, such as its role in inhibiting quorum sensing in bacteria . The compound binds to the active site of target proteins, affecting their function and leading to the desired biological or chemical effect.
Comparison with Similar Compounds
2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide can be compared with other similar compounds, such as:
2-Amino-5,6-dimethylbenzimidazole: This compound has a similar structure but lacks the thiazole ring.
Benzo[d]thiazole-2-thiol derivatives: These compounds share the thiazole ring but have different substituents. The uniqueness of this compound lies in its specific structure and the presence of both amino and thiazole functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-amino-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-7-one;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS.BrH/c1-9(2)3-5-7(6(12)4-9)13-8(10)11-5;/h3-4H2,1-2H3,(H2,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQZUGSGHMULRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)N)C.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70482571 |
Source
|
Record name | 2-Amino-5,5-dimethyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70482571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109317-52-4 |
Source
|
Record name | 2-Amino-5,5-dimethyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70482571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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